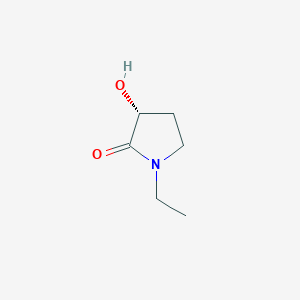
4,8-Dichloro-5-methoxy-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of bromine atoms.
Chemical Reactions Analysis
4,8-Dichloro-5-methoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include bromine, nitro compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,8-Dichloro-5-methoxy-2-phenylquinoline is used extensively in scientific research, particularly in the fields of chemistry and biology. It is often employed in proteomics research to study protein interactions and functions .
Mechanism of Action
Comparison with Similar Compounds
4,8-Dichloro-5-methoxy-2-phenylquinoline can be compared to other quinoline derivatives, such as:
Fluoroquinolines: Known for their antibacterial activity.
Quinolinyl-pyrazoles: Noted for their pharmacological properties.
Properties
CAS No. |
1189106-76-0 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,8-dichloro-5-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-14-8-7-11(17)16-15(14)12(18)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NNCBXFBHSWQEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


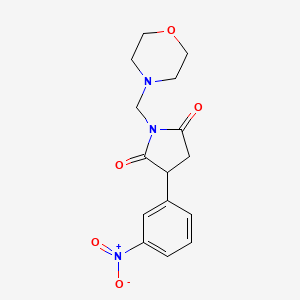

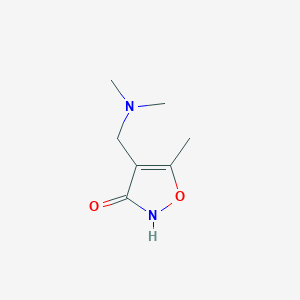
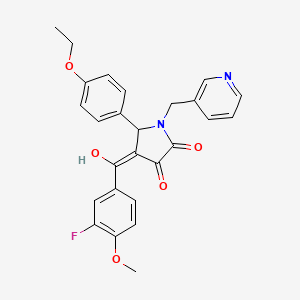
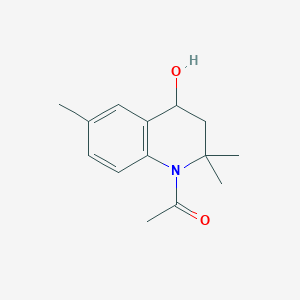
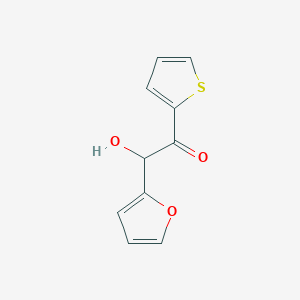
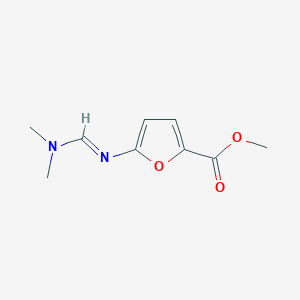
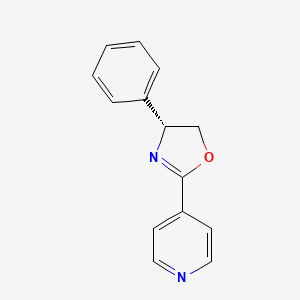
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
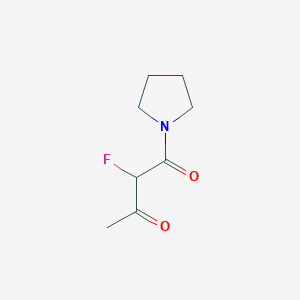
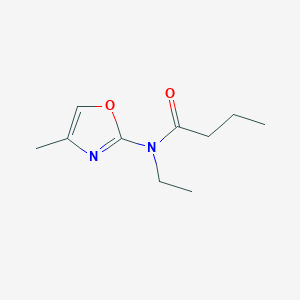
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
